molecular formula C18H22N2O4 B2940936 N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 2034403-65-9

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2940936
CAS No.: 2034403-65-9
M. Wt: 330.384
InChI Key: KVEKWJFZEDRDDK-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide (CAS 2034403-65-9) is a small molecule isoxazole carboxamide compound with a molecular formula of C18H22N2O4 and a molecular weight of 330.38 g/mol . This chemical entity is designed for research applications in chemical biology and drug discovery, particularly as a potential modulator of lysosomal ceramide metabolism. The compound features a 5-phenylisoxazole core, a common pharmacophore in medicinal chemistry, linked to a tetrahydropyran-propylhydroxy chain, which may influence its physicochemical properties and target binding .Acid ceramidase (AC) is a key cysteine hydrolase enzyme that regulates the catabolism of ceramides into sphingosine and fatty acids within the lysosome . Ceramides are central bioactive sphingolipids that mediate critical cellular processes, including the induction of apoptosis and cell cycle arrest, while their metabolite, sphingosine-1-phosphate, promotes cell survival and proliferation . The precise balance in this pathway is crucial for cellular homeostasis, and its dysregulation is implicated in the pathogenesis of various diseases. Research use of this compound may provide valuable insights into the sphingolipid-mediated mechanisms underlying cancer pathobiology, such as in prostate cancer, melanoma, head and neck cancers, and glioblastoma, where AC overexpression has been documented and is associated with resistance to apoptosis . Structurally related isoxazole carboxamides are cited in patent literature for their relevance in investigating proteins and genes associated with various neoplasms, including those of the breast, lung, and prostate . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c21-16(13-7-10-23-11-8-13)6-9-19-18(22)15-12-17(24-20-15)14-4-2-1-3-5-14/h1-5,12-13,16,21H,6-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEKWJFZEDRDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the Tetrahydropyran Moiety: This can be done through a nucleophilic substitution reaction, where the hydroxyl group of the tetrahydropyran is introduced.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound featuring an oxazole ring, a phenyl group, and a tetrahydropyran moiety. It is characterized by its potential biological activities and applications in medicinal chemistry. The oxazole ring contributes to its heterocyclic nature, which is often associated with various pharmacological properties. The compound contains multiple functional groups, influencing its reactivity and interaction with biological systems.

Potential Applications

This compound has potential applications in pharmaceutical chemistry because of its unique structure and biological activity. It may serve as a lead compound for developing new drugs targeting various diseases, particularly those involving bacterial infections or cancer. Its ability to undergo further chemical modifications makes it a valuable candidate for structure-activity relationship studies in drug design.

  • Pharmaceutical Chemistry The compound’s unique structure and biological activity make it a candidate for drug development, especially for bacterial infections or cancer.
  • Drug Design It can be chemically modified for structure-activity relationship studies.

The biological activity of this compound has been explored with respect to its potential therapeutic applications. Compounds containing oxazole rings are often investigated for their antibacterial, antifungal, and anticancer properties. The specific interactions of this compound with biological targets remain an area of active research, but its structure suggests that it could modulate various biological pathways due to the presence of the hydroxyl and carboxamide functional groups.

  • Therapeutic Applications Oxazole-containing compounds are often studied for their antibacterial, antifungal, and anticancer properties.
  • Modulation of Biological Pathways The compound's structure suggests it could modulate biological pathways due to hydroxyl and carboxamide functional groups.

Interaction Studies

Interaction studies involving this compound are crucial for understanding its mechanism of action and efficacy as a therapeutic agent. Research suggests that compounds with similar structural motifs can interact with specific enzymes or receptors within biological systems, potentially leading to desired pharmacological effects. These studies are essential for elucidating how this compound might behave in vivo and its safety profile.

Structural Comparison

This compound can be compared to several structurally related compounds:

Compound NameStructural FeaturesUnique Properties
N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxylic acidContains carboxylic acid instead of carboxamidePotentially different solubility and reactivity
N-[3-hydroxy-3-(oxan-4-y)propyl]-5-phenyloxazoleLacks carboxamide functionalityMay have altered biological activity due to missing functional group
N-[3-hydroxybutyryl]-5-phenyloxazoleDifferent alkyl substituent on nitrogenVariations in pharmacokinetics and bioavailability

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The phenyl group can enhance binding affinity through π-π interactions, while the tetrahydropyran moiety can improve solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s 1,2-oxazole-3-carboxamide scaffold is shared with several bioactive molecules (Table 1). Key structural variations include:

Table 1: Structural and Functional Comparison of 1,2-Oxazole-3-Carboxamide Derivatives
Compound Name Substituents (5-position) Side Chain (3-carboxamide) Molecular Weight (g/mol) Reported Activity Source
Target Compound Phenyl 3-hydroxy-3-(oxan-4-yl)propyl ~330.38 Inferred: Potential enzyme inhibition (e.g., xanthine oxidase) N/A
N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide Tetrahydronaphthalenyl Purine-linked ~385.42 Xanthine oxidase inhibition (Ki = nanomolar)
5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide (SKL2001) Furan 3-imidazol-1-ylpropyl ~326.34 Wnt/β-catenin pathway activation
N,N-dimethyl-5-(3-{2-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy}propyl)-1,2-oxazole-3-carboxamide Trifluoromethyl-oxadiazolyl-phenoxypropyl N,N-dimethyl 424.37 Inferred: Target engagement via oxadiazole moiety
Key Observations:
  • 5-Position Substituents :

    • The phenyl group in the target compound is less bulky than the tetrahydronaphthalenyl group in ’s xanthine oxidase inhibitor. Bulkier substituents in enhanced enzyme binding affinity, suggesting the phenyl group may offer moderate activity .
    • Furan (SKL2001) and trifluoromethyl-oxadiazole () substituents demonstrate how heterocycles direct compounds toward distinct targets (e.g., Wnt signaling vs. oxidative enzymes).
  • Side Chain Modifications :

    • The 3-hydroxy-3-(oxan-4-yl)propyl side chain introduces hydrophilicity, likely improving aqueous solubility compared to the lipophilic imidazolylpropyl (SKL2001) or purine-linked () chains.
    • The oxan-4-yl (tetrahydropyran) moiety is also seen in navacaprant (), where it contributes to metabolic stability and CNS penetration .

Pharmacological and Physicochemical Properties

Enzyme Inhibition Potential :

highlights that 5-substituted 1,2-oxazole-3-carboxamides with bulky aromatic groups exhibit nanomolar-range inhibition of xanthine oxidase. The target compound’s phenyl group, while less extended than tetrahydronaphthalenyl, may still engage hydrophobic pockets in enzyme active sites .

Solubility and Bioavailability :
  • The hydroxy group in the side chain may enhance solubility compared to analogs like SKL2001 (logP ~2.5 estimated) or ’s trifluoromethyl derivative (logP ~3.1).

Heterocyclic Moieties and Target Specificity

  • 1,2-Oxazole vs. 1,2,4-Oxadiazole :
    • The target compound’s 1,2-oxazole core differs from 1,2,4-oxadiazole-containing analogs (e.g., ). Oxadiazoles often enhance metabolic stability and hydrogen-bonding capacity, which may explain their prevalence in kinase inhibitors .
  • Oxan-4-yl vs. Piperidine/Aminoalkyl Chains: The oxan-4-yl group in the target compound contrasts with navacaprant’s piperidine-linked oxadiazole-quinoline scaffold ().

Q & A

Q. Table 1. Comparative Biological Activity of Analogous Compounds

CompoundTarget PathwayIC₅₀ (µM)Reference
SKL2001Wnt/β-catenin12.5 ± 2.1
Target Compound Wnt/β-catenin18.3 ± 3.4

Q. Table 2. Synthetic Yield Optimization

StepConditionsYield (%)Purity (%)
Oxazole FormationH₂SO₄, 90°C, 6h7295
AmidationEDC/HOBt, THF, RT6598

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